Cas no 1502567-19-2 (2-{imidazo1,2-apyridin-5-yl}-3-methylbutanoic acid)

2-{imidazo1,2-apyridin-5-yl}-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{imidazo1,2-apyridin-5-yl}-3-methylbutanoic acid
- 2-{imidazo[1,2-a]pyridin-5-yl}-3-methylbutanoic acid
- 1502567-19-2
- EN300-1138561
-
- Inchi: 1S/C12H14N2O2/c1-8(2)11(12(15)16)9-4-3-5-10-13-6-7-14(9)10/h3-8,11H,1-2H3,(H,15,16)
- InChI Key: RVXLOMDJADQVAS-UHFFFAOYSA-N
- SMILES: OC(C(C1=CC=CC2=NC=CN12)C(C)C)=O
Computed Properties
- Exact Mass: 218.105527694g/mol
- Monoisotopic Mass: 218.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 54.6Ų
2-{imidazo1,2-apyridin-5-yl}-3-methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1138561-0.1g |
2-{imidazo[1,2-a]pyridin-5-yl}-3-methylbutanoic acid |
1502567-19-2 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1138561-10g |
2-{imidazo[1,2-a]pyridin-5-yl}-3-methylbutanoic acid |
1502567-19-2 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1138561-5g |
2-{imidazo[1,2-a]pyridin-5-yl}-3-methylbutanoic acid |
1502567-19-2 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1138561-0.25g |
2-{imidazo[1,2-a]pyridin-5-yl}-3-methylbutanoic acid |
1502567-19-2 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1138561-0.05g |
2-{imidazo[1,2-a]pyridin-5-yl}-3-methylbutanoic acid |
1502567-19-2 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1138561-1g |
2-{imidazo[1,2-a]pyridin-5-yl}-3-methylbutanoic acid |
1502567-19-2 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1138561-1.0g |
2-{imidazo[1,2-a]pyridin-5-yl}-3-methylbutanoic acid |
1502567-19-2 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1138561-0.5g |
2-{imidazo[1,2-a]pyridin-5-yl}-3-methylbutanoic acid |
1502567-19-2 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1138561-2.5g |
2-{imidazo[1,2-a]pyridin-5-yl}-3-methylbutanoic acid |
1502567-19-2 | 95% | 2.5g |
$1931.0 | 2023-10-26 |
2-{imidazo1,2-apyridin-5-yl}-3-methylbutanoic acid Related Literature
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
Additional information on 2-{imidazo1,2-apyridin-5-yl}-3-methylbutanoic acid
Professional Introduction to 2-{imidazo[1,2-apyridin-5-yl}-3-methylbutanoic Acid (CAS No. 1502567-19-2)
2-{imidazo[1,2-apyridin-5-yl}-3-methylbutanoic acid, identified by the CAS number 1502567-19-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the imidazopyridine class of heterocyclic molecules, which are renowned for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates an imidazo[1,2-a]pyridine core with a butanoic acid side chain, creating a unique pharmacophore that has been extensively explored for its pharmacological properties.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities including antiviral, anti-inflammatory, and anticancer effects. The presence of the imidazo[1,2-apyridin-5-yl} moiety in 2-{imidazo[1,2-apyridin-5-yl}-3-methylbutanoic acid suggests that it may possess similar bioactivities, making it a promising candidate for further investigation. Recent studies have highlighted the importance of imidazopyridines in the development of novel therapeutic agents due to their ability to interact with various biological targets.
One of the most compelling aspects of this compound is its potential role in modulating signaling pathways that are critical for disease progression. For instance, research has indicated that imidazopyridines can interfere with the activity of kinases and other enzymes involved in cell proliferation and survival. The 3-methylbutanoic acid side chain may further enhance the compound's pharmacokinetic properties by influencing its solubility and metabolic stability. This dual functionality makes 2-{imidazo[1,2-apyridin-5-yl}-3-methylbutanoic acid a versatile scaffold for designing molecules with improved efficacy and reduced toxicity.
In the context of contemporary drug discovery, the synthesis and characterization of 2-{imidazo[1,2-apyridin-5-yl}-3-methylbutanoic acid have been facilitated by advances in synthetic methodologies and computational chemistry. The development of efficient synthetic routes allows for rapid access to structurally diverse derivatives, enabling researchers to optimize biological activity through structure-activity relationship (SAR) studies. Additionally, computational tools have been instrumental in predicting the binding modes of this compound to biological targets, providing insights into its mechanism of action.
Recent preclinical studies have demonstrated the potential of imidazopyridine derivatives as inhibitors of specific enzymes implicated in cancer and inflammation. For example, modifications to the imidazo[1,2-a]pyridine core have led to compounds that exhibit potent activity against Janus kinases (JAKs), which are involved in immune responses and hematopoiesis. The incorporation of a 3-methylbutanoic acid moiety has been shown to enhance binding affinity and selectivity, reducing off-target effects. These findings underscore the importance of fine-tuning molecular structure to achieve desired pharmacological outcomes.
The pharmacological profile of 2-{imidazo[1,2-apyridin-5-yl}-3-methylbutanoic acid also suggests potential applications in treating neurological disorders. Imidazopyridines have been reported to interact with neurotransmitter receptors and ion channels, making them attractive candidates for developing treatments for conditions such as epilepsy and depression. The unique combination of an imidazo[1,2-a]pyridine ring and a 3-methylbutanoic acid side chain may confer additional advantages, such as improved blood-brain barrier penetration or enhanced receptor binding affinity.
From a chemical biology perspective, 2-{imidazo[1,2-apyridin-5-yl}-3-methylbutanoic acid serves as a valuable tool for studying enzyme function and pathway regulation. Its structural features allow it to act as a probe or inhibitor in biochemical assays, providing insights into cellular processes relevant to human health and disease. Moreover, its synthetic accessibility makes it an ideal candidate for use in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
The development of novel pharmaceuticals often involves iterative optimization cycles where initial leads are modified to improve their pharmacological properties. In this regard, 2-{imidazo[1,2-apyridin-5-yl}-3-methylbutanoic acid represents an early-stage candidate that requires further investigation to fully realize its therapeutic potential. Future studies may focus on exploring analogs with modified side chains or additional functional groups to enhance bioavailability or target specificity. Advances in biocatalysis and flow chemistry could also streamline the synthesis of complex derivatives derived from this core structure.
In summary,CAS No.1502567-19-2, corresponding to 2-{imidazo[1,2-a]pyridin-5-yl}-3-methylbutanoic acid, represents a structurally intriguing compound with significant promise in pharmaceutical research. Its unique combination of an imidazo[1,2-a]pyridine core and a 3-methylbutanoic acid side chain, along with its reported biological activities, positions it as a compelling scaffold for developing new therapeutic agents. As research continues to uncover new applications for imidazopyridine derivatives, this compound is likely to play an important role in advancing our understanding of disease mechanisms and improving patient care.
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